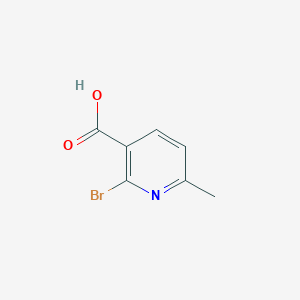

2-Bromo-6-methylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRDFTFGUOFEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Methylnicotinic Acid

De Novo Synthesis Strategies for the 2-Bromo-6-methylpyridine (B113505) Ring System

Building the core 2-bromo-6-methylpyridine structure from non-cyclic starting materials offers a high degree of flexibility in introducing the desired substituents. This approach involves forming the heterocyclic ring through cyclization reactions, where the precursors are designed to contain the necessary functionalities that will ultimately become the methyl group and the bromine atom at the correct positions.

The formation of highly functionalized pyridine (B92270) rings can be achieved through various conceptually distinct strategies, including multicomponent condensation reactions, cycloadditions, and the electrocyclization of azatrienes. acs.org One common approach involves the reaction of rhodium carbenoids with isoxazoles, which induces a ring expansion followed by rearrangement and oxidation to yield the pyridine core. acs.org

For the specific synthesis of a 2-bromo-6-methyl substituted ring, acyclic precursors must be strategically chosen. This could involve, for example, the condensation of a β-keto ester with an enamine derivative, where one of the precursors already contains a bromine atom or a group that can be readily converted to bromine post-cyclization. The design of these acyclic building blocks is paramount to ensure the correct arrangement of substituents on the final pyridine ring. beilstein-journals.org Cascade reactions, which form multiple bonds in a single operation, can also be employed, starting from linear precursors to construct the heterocyclic system. researchgate.net

Achieving regioselectivity—the control of where the bromine atom is placed—is a significant challenge in pyridine chemistry. nih.gov When building the ring de novo, incorporating bromine can be done by using a brominated starting material. However, if bromination is performed on an intermediate or the newly formed ring, controlling its position is critical.

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are often difficult and require harsh conditions. nih.gov A more effective strategy involves the use of pyridine N-oxides. The N-oxide activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic attack or electrophilic substitution under milder conditions. researchgate.net For instance, a fused pyridine N-oxide can be regioselectively brominated at the C2-position using reagents like p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromine source, avoiding harsh reagents like Br2 or POBr3. tcichemicals.com After the desired bromination is achieved, the N-oxide can be deoxygenated to yield the final 2-bromopyridine (B144113) derivative. researchgate.net

Functionalization of Existing Nicotinic Acid Scaffolds

An alternative to de novo synthesis is to begin with a readily available pyridine compound, such as 6-methylnicotinic acid or a bromo-nicotinic acid, and introduce the missing substituents. This pathway relies on the selective modification of the existing heterocyclic core.

The direct bromination of 6-methylnicotinic acid to introduce a bromine atom at the 2-position presents a significant regiochemical challenge. The pyridine ring's low reactivity towards electrophiles complicates direct halogenation. nih.gov To overcome this, activation of the ring is typically required.

One of the most prevalent methods involves the initial conversion of the pyridine nitrogen to a pyridine N-oxide. This modification significantly alters the electronic properties of the ring, enhancing reactivity at the ortho (2- and 6-) and para (4-) positions. researchgate.net The activated N-oxide of a 6-methylnicotinic acid derivative can then be treated with a brominating agent. Reagents such as oxalyl bromide or phosphorus oxybromide (POBr3) can be used to achieve bromination, often with high regioselectivity for the 2-position. researchgate.netscispace.com Following the successful introduction of the bromine atom, the N-oxide group is typically removed in a subsequent reduction step to afford the target 2-bromo-6-methylnicotinic acid.

The synthesis could also theoretically proceed by starting with a 2-bromo-nicotinic acid precursor and subsequently introducing a methyl group at the 6-position. While this route is generally less common than brominating a methylated precursor, modern cross-coupling reactions provide potential pathways.

Strategies could involve organometallic coupling reactions, such as the Stille or Suzuki coupling, where the 6-position is first converted into a suitable handle for coupling (e.g., a triflate or another halide). This position could then be coupled with an organomethyl reagent, such as methylboronic acid or a methylstannane derivative, in the presence of a palladium catalyst. However, achieving selectivity and avoiding side reactions at the existing bromo and carboxylic acid functionalities would require careful optimization of the reaction conditions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which is essential for both laboratory-scale research and potential pilot plant production. researchgate.net The optimization process involves systematically varying key reaction parameters to find the most efficient and robust conditions. researchgate.net

Key parameters that require careful control include temperature, solvent, reagent stoichiometry, and reaction time. For instance, in syntheses involving ortho-lithiation steps, vigilant temperature control is paramount to prevent the initiation of exothermic decomposition pathways that can drastically lower yields. researchgate.net The choice of brominating agent and activating group (e.g., N-oxide formation) is critical for achieving high regioselectivity in bromination steps. nih.govtcichemicals.com The solvent can influence reaction rates and selectivity, while the precise molar ratios of reactants and catalysts can determine the efficiency of the conversion and minimize the formation of byproducts. Post-reaction workup and purification methods, such as crystallization, are also optimized to maximize the recovery of the final product in high purity. researchgate.net

The following table summarizes key parameters and their potential impact on the synthesis, based on general principles of pyridine functionalization.

| Parameter | Area of Impact | Considerations for Optimization | Potential Outcome |

|---|---|---|---|

| Temperature | Reaction Rate & Selectivity | Low temperatures are often required for exothermic steps like lithiation to prevent side reactions. Higher temperatures may be needed for ring cyclization or activation steps. | Improved yield and purity by minimizing byproduct formation. |

| Solvent | Solubility & Reactivity | Aprotic solvents (e.g., THF, DCM) are common. The polarity of the solvent can influence the reaction pathway and the stability of intermediates. | Enhanced reaction rates and potentially altered regioselectivity. |

| Brominating Agent | Regioselectivity & Yield | Choice between harsh reagents (Br2, POBr3) and milder systems (e.g., TBAB with an activator) depends on the substrate's reactivity. | High regioselectivity for the desired 2-bromo isomer. |

| Catalyst | Reaction Rate & Efficiency | Palladium catalysts for cross-coupling or phase-transfer catalysts can significantly improve reaction efficiency. | Increased reaction rate and higher product yield under milder conditions. |

| Reaction Time | Conversion & Purity | Monitoring the reaction (e.g., by TLC or HPLC) is crucial to determine the optimal time to quench the reaction, avoiding decomposition or side reactions. | Maximization of product formation while minimizing degradation. |

Scalability and Green Chemistry Considerations in this compound Production

The industrial-scale synthesis of specialized chemical compounds like this compound necessitates a thorough evaluation of both the scalability of the manufacturing process and its environmental impact. While specific large-scale production data for this compound is not extensively published, insights can be drawn from the well-established industrial synthesis of nicotinic acid and its derivatives. These analogous processes highlight the challenges and opportunities in developing a scalable and environmentally responsible manufacturing route.

A significant focus in modern chemical production is the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous materials. The concept of atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, is a central tenet of green chemistry. wikipedia.org A high atom economy indicates that most of the reactants' atoms are incorporated into the final product, minimizing waste. wikipedia.org

Challenges in Scalability

The transition from laboratory-scale synthesis to industrial production often presents several challenges. Reactions that are feasible in a lab may not be practical or safe on a larger scale. For the production of nicotinic acid derivatives, traditional methods have often relied on strong oxidizing agents like nitric acid. nih.gov While effective, these methods can be problematic at an industrial scale due to the highly corrosive nature of the reagents and the production of hazardous byproducts. nih.gov For instance, the oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid to produce nicotinic acid generates nitrous oxide (N₂O), a potent greenhouse gas with a global warming potential approximately 300 times that of carbon dioxide. nih.govresearchgate.net

The introduction of a bromine atom onto the pyridine ring adds another layer of complexity. Large-scale bromination reactions require careful control of conditions to ensure selectivity and to manage the safety risks associated with handling bromine or other brominating agents.

Green Chemistry Approaches

In response to the environmental drawbacks of traditional methods, significant research has been directed towards developing greener synthetic routes for nicotinic acid and its derivatives. These approaches prioritize the use of catalysts, biocatalysis, and alternative reaction media to improve the sustainability of the production process.

Catalytic Processes:

A key strategy in green chemistry is the replacement of stoichiometric reagents with catalytic systems. In the context of nicotinic acid production, gas-phase ammoxidation of 3-picoline to 3-cyanopyridine (B1664610), followed by hydrolysis, is a more environmentally friendly industrial process. nih.gov This method avoids the use of strong liquid-phase oxidants and allows for continuous production. nih.gov The development of novel catalysts, such as manganese-substituted aluminophosphates, is being explored to further enhance the green credentials of these processes by avoiding the formation of nitrogen oxides. wikipedia.org

Biocatalysis:

Enzymatic synthesis represents a powerful tool in green chemistry, offering high selectivity and mild reaction conditions. For the production of nicotinic acid, enzymes like nitrile hydratase and nitrilase are used to hydrolyze 3-cyanopyridine to nicotinamide (B372718) and subsequently to nicotinic acid. wikipedia.orgfrontiersin.org This biocatalytic approach can achieve high yields and operates under environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. frontiersin.orggoogle.com The application of similar enzymatic methods could potentially offer a sustainable route for the final hydrolysis step in the synthesis of this compound.

The following table provides a comparative overview of traditional and greener industrial methods for the synthesis of the core nicotinic acid structure.

| Parameter | Traditional Method (Nitric Acid Oxidation) | Greener Method (Ammoxidation and Enzymatic Hydrolysis) |

|---|---|---|

| Starting Material | 5-ethyl-2-methylpyridine | 3-methylpyridine (3-picoline) |

| Oxidizing Agent | Nitric Acid | Air (in ammoxidation) |

| Key Byproducts | Nitrous Oxide (N₂O) | Water |

| Environmental Impact | High (potent greenhouse gas emission) | Low |

| Atom Economy | Low | High |

Process Optimization and Waste Reduction

The table below outlines key green chemistry considerations for a hypothetical scalable synthesis of this compound.

| Green Chemistry Principle | Consideration for this compound Synthesis |

|---|---|

| Prevention | Design a synthesis that minimizes the generation of waste products. |

| Atom Economy | Select reactions that maximize the incorporation of starting material atoms into the final product. |

| Less Hazardous Chemical Syntheses | Avoid the use of highly toxic or corrosive reagents in favor of safer alternatives. |

| Safer Solvents and Auxiliaries | Utilize water or other benign solvents where possible, and minimize the use of organic solvents. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure to reduce energy consumption. |

| Use of Renewable Feedstocks | Explore the use of bio-based starting materials if feasible. |

| Reduce Derivatives | Minimize the use of protecting groups to reduce the number of synthetic steps and waste. |

| Catalysis | Employ catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. |

Chemical Reactivity and Transformations of 2 Bromo 6 Methylnicotinic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group of 2-bromo-6-methylnicotinic acid is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and amidation reactions are fundamental transformations of carboxylic acids. In the case of this compound, these reactions are crucial for creating derivatives with modified solubility, stability, and biological activity.

Standard esterification procedures, such as reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, can be employed. Similarly, amidation can be achieved by activating the carboxylic acid, for example with a carbodiimide reagent, followed by the addition of an amine. researchgate.net These reactions typically proceed without interfering with the bromo or methyl substituents on the pyridine (B92270) ring, demonstrating the chemoselectivity of these transformations.

Recent advancements in catalysis have provided milder and more efficient methods for these transformations. For instance, nickel-catalyzed direct amidation of methyl esters has been reported, offering a base-free approach. mdpi.com While not specifically demonstrated on this compound, such methods could potentially be adapted.

The following table provides an overview of representative esterification and amidation reactions:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | Methanol | H₂SO₄ (catalytic), reflux | Methyl 2-bromo-6-methylnicotinate |

| This compound | Ethylamine | DCC, DCM | N-Ethyl-2-bromo-6-methylnicotinamide |

| This compound | Aniline | EDCI, HOBt, DMF | N-Phenyl-2-bromo-6-methylnicotinamide |

This table presents hypothetical examples based on standard organic chemistry principles, as specific experimental data for this compound was not available in the provided search results.

Decarboxylation, the removal of the carboxyl group, can be a challenging transformation for aromatic carboxylic acids. However, it opens up pathways to new functional groups at this position. Photodecarboxylative functionalization has emerged as a powerful strategy for the mild and eco-friendly transformation of carboxylic acids into various carbon-carbon and carbon-heteroatom bonds. rsc.org This method often involves a single electron transfer (SET) or energy transfer (ET) pathway. rsc.org

While direct thermal decarboxylation of this compound would require harsh conditions, modern synthetic methods offer alternatives. For example, Barton decarboxylation, involving the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical-induced cleavage, could be a viable route.

Decarboxylative cross-coupling reactions are another important functionalization strategy. These reactions utilize transition metal catalysts to couple the carboxylic acid (or a derivative) with a variety of partners, releasing carbon dioxide as a byproduct.

| Starting Material | Reagents | Product | Reaction Type |

| This compound | N-Hydroxypyridine-2-thione, DCC, then t-BuSH, AIBN | 2-Bromo-6-methylpyridine (B113505) | Barton Decarboxylation |

| This compound | Aryl boronic acid, Pd catalyst, Ag₂CO₃ | 2-Bromo-3-aryl-6-methylpyridine | Decarboxylative Suzuki Coupling |

This table presents hypothetical examples based on known decarboxylation and functionalization strategies, as specific experimental data for this compound was not available in the provided search results.

Transformations Involving the Bromine Atom

The bromine atom at the 2-position of the pyridine ring is a versatile handle for a wide array of synthetic transformations, including nucleophilic aromatic substitution and various cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing aryl halides. pressbooks.pubchemistrysteps.comlibretexts.orgresearchgate.netmasterorganicchemistry.com The pyridine ring, being electron-deficient, is generally more susceptible to nucleophilic attack than benzene. The presence of the electron-withdrawing carboxylic acid group further activates the ring towards SNAr.

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the ring. chemistrysteps.com

A variety of nucleophiles can be employed in SNAr reactions with this compound, including alkoxides, thiolates, and amines. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent.

| Nucleophile | Product |

| Sodium methoxide (NaOMe) | 2-Methoxy-6-methylnicotinic acid |

| Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-6-methylnicotinic acid |

| Ammonia (NH₃) | 2-Amino-6-methylnicotinic acid |

| Piperidine | 2-(Piperidin-1-yl)-6-methylnicotinic acid |

This table presents hypothetical examples based on the principles of SNAr reactions on activated pyridine rings.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are powerful tools for modifying the C-2 position of this compound. libretexts.org

The Suzuki reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used for the formation of carbon-carbon bonds. libretexts.org

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. libretexts.org This reaction is a valuable method for the synthesis of substituted alkenes.

The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgokstate.edu This reaction is a reliable method for the synthesis of substituted alkynes.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-6-methylnicotinic acid |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-(2-Phenylvinyl)-6-methylnicotinic acid |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(2-Phenylethynyl)-6-methylnicotinic acid |

This table illustrates the application of common cross-coupling reactions to this compound.

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic intermediate. wikipedia.org This is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures. tcnj.edursc.org This reaction can be performed on bromoheterocycles, even those containing acidic protons, by using a combination of reagents like i-PrMgCl and n-BuLi under non-cryogenic conditions. mdpi.comresearchgate.net

The resulting aryllithium or arylmagnesium species is a potent nucleophile and can be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C-2 position.

| Electrophile | Reagent | Product |

| Carbon dioxide | CO₂ | 6-Methylpyridine-2,3-dicarboxylic acid |

| N,N-Dimethylformamide (DMF) | DMF | 2-Formyl-6-methylnicotinic acid |

| Acetone | (CH₃)₂CO | 2-(2-Hydroxypropan-2-yl)-6-methylnicotinic acid |

| Methyl iodide | CH₃I | 2,6-Dimethylnicotinic acid |

This table provides examples of functional groups that can be introduced via metal-halogen exchange followed by quenching with an electrophile.

Reactivity of the Methyl Group at C-6

The methyl group at the C-6 position of this compound serves as a handle for various chemical modifications, enabling the introduction of new functional groups and the extension of the carbon skeleton.

Side-Chain Functionalization and Derivatization

The methyl group can undergo oxidation to form a carboxylic acid. While specific studies on this compound are not prevalent, the oxidation of the analogous compound, 2-methyl-5-ethylpyridine, to 6-methylnicotinic acid ester provides insight into this type of transformation. This process is typically achieved using strong oxidizing agents like nitric acid or potassium permanganate at elevated temperatures google.com. The reaction proceeds by converting the alkyl group into a carboxyl group, a fundamental transformation in organic synthesis.

| Starting Material | Oxidizing Agent | Product | Reference |

| 2-methyl-5-ethylpyridine | Nitric Acid | 6-methylnicotinic acid ester | google.com |

| 2-methyl-5-ethylpyridine | Potassium Permanganate | 6-methylnicotinic acid | google.com |

Radical Reactions Involving the Methyl Group

The methyl group on the pyridine ring can also be a site for radical reactions. Although specific examples involving this compound are not extensively documented, related studies on nicotine demonstrate the feasibility of homolytic radical methylation, where a methyl radical attacks the pyridine ring. This suggests that the methyl group of this compound could potentially be activated under radical conditions to participate in various transformations. General principles of radical chemistry indicate that reactions such as radical-mediated decarboxylation could be employed to generate an alkyl radical from the carboxylic acid, which could then undergo further reactions libretexts.org.

Pyridine Ring Modifications and Rearrangements

The pyridine core of this compound is susceptible to modifications that can alter its structure and properties, including the regioselective introduction of new substituents and, in some cases, rearrangement of the ring itself.

Regioselective C-H Functionalization Strategies on the Pyridine Core

Direct functionalization of the carbon-hydrogen (C-H) bonds on the pyridine ring is a powerful tool for synthesizing substituted derivatives. While the C-H bonds of pyridine are generally less reactive than those in five-membered heterocycles, various catalytic systems have been developed to achieve their regioselective activation nih.govnih.gov. For instance, palladium-catalyzed reactions have been employed for the C2-heteroarylation of quinoline N-oxides, demonstrating the feasibility of functionalizing specific positions on a nitrogen-containing aromatic ring mdpi.com.

However, the electronic properties and steric hindrance of the substituents on the pyridine ring play a crucial role in directing these reactions. In some cases, the presence of certain groups can deactivate the ring towards C-H activation. For example, in a study on the Ru(II)-mediated synthesis of heteroarylated 2-pyridones, it was observed that 2-bromopyridines with an electron-donating group at the C-6 position, such as 2-bromo-6-methylpyridine, did not react under the applied C-H activation conditions mdpi.com. This finding suggests that the specific substitution pattern of this compound might present challenges for certain C-H functionalization strategies.

| Substrate | Catalyst System | Outcome | Reference |

| Quinoline N-oxide | Pd(OAc)2 / Ag2CO3 | C2-heteroarylation | mdpi.com |

| 2-bromo-6-methylpyridine | Ru(II)–KOPiv–Na2CO3 | No reaction | mdpi.com |

Rearrangement Reactions of this compound Derivatives

Rearrangement reactions offer a pathway to structurally diverse molecules from a common precursor. While specific rearrangement reactions of this compound itself are not well-documented in the literature, the broader class of nicotinic acid derivatives can undergo various skeletal reorganizations. Common rearrangement reactions in organic chemistry that could potentially be applied to derivatives of this compound include the Beckmann rearrangement of oximes, the Curtius rearrangement of acyl azides, and the Schmidt reaction of carboxylic acids bdu.ac.inwikipedia.org. These reactions typically involve the migration of a group to an electron-deficient atom, leading to the formation of amides, amines, or other functional groups.

For example, the Beckmann rearrangement converts an oxime into an amide or a lactam in the case of cyclic oximes wikipedia.org. The Curtius rearrangement transforms an acyl azide into an isocyanate, which can then be converted to amines, ureas, or urethanes bdu.ac.in. The applicability of these reactions to this compound would depend on the successful preparation of the necessary precursors, such as the corresponding oxime or acyl azide.

2 Bromo 6 Methylnicotinic Acid As a Building Block in Complex Chemical Synthesis

Construction of Fused and Bridged Heterocyclic Systems Utilizing 2-Bromo-6-methylnicotinic Acid Scaffolds

The unique structural features of this compound make it an ideal starting material for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These fused rings are of significant interest due to their presence in numerous biologically active compounds. The general strategy involves the initial conversion of the nicotinic acid to a more reactive intermediate, followed by cyclization reactions to form the fused ring system.

For instance, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be conceptualized starting from 2-aminonicotinic acid, a close analogue of the target compound. The reaction of 2-aminonicotinic acid with urea (B33335) can yield a pyrimidinedione, which can then be chlorinated and subsequently coupled with other amines to build the desired fused structure. nih.gov While direct examples starting from this compound are not extensively documented, the established methodologies for related nicotinic acids provide a clear pathway for its utilization in constructing such fused systems. The bromine atom at the 2-position and the methyl group at the 6-position offer handles for further functionalization of the resulting fused heterocycle.

The synthesis of other fused systems, such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines, often proceeds through the reaction of substituted pyridines with appropriate reagents to build the thiophene (B33073) or furan (B31954) ring. The this compound scaffold can be envisioned as a precursor to these systems, where the bromine can be displaced or participate in cyclization reactions.

Synthesis of Diversified Pyridine (B92270) Scaffolds Through Derivatization of this compound

The bromine atom on the this compound scaffold is a key functional group that enables a wide variety of derivatizations, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki, Heck, and Sonogashira reactions are powerful tools for introducing new carbon-based substituents at the 2-position of the pyridine ring.

Suzuki Coupling: This reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. This method is widely used to introduce aryl, heteroaryl, or alkyl groups. organic-chemistry.org

Heck Coupling: In the Heck reaction, the bromopyridine is coupled with an alkene to form a substituted alkene. organic-chemistry.org This reaction is valuable for introducing vinyl groups, which can be further modified.

Sonogashira Coupling: This reaction involves the coupling of the bromopyridine with a terminal alkyne, providing a direct route to alkynyl-substituted pyridines. wikipedia.orglibretexts.org These products are useful intermediates for the synthesis of more complex molecules.

A variety of catalysts and reaction conditions have been developed for these transformations, often allowing for high yields and functional group tolerance.

Buchwald-Hartwig Amination:

This palladium-catalyzed reaction allows for the formation of a C-N bond between the bromopyridine and an amine. It is a highly versatile method for introducing a wide range of primary and secondary amines at the 2-position of the pyridine ring. chemspider.comresearchgate.net This reaction is particularly important in medicinal chemistry for the synthesis of compounds with potential biological activity. A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various secondary and tertiary aminopyridines. researchgate.net

The following table summarizes the key cross-coupling reactions for the derivatization of this compound:

| Reaction | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Boronic Acid) | C-C | Versatile for introducing aryl, heteroaryl, and alkyl groups. |

| Heck Coupling | Alkene | C-C (vinyl) | Forms substituted alkenes. |

| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) | Synthesizes alkynyl-substituted pyridines. |

| Buchwald-Hartwig Amination | Amine | C-N | Introduces a wide range of amino groups. |

Application in Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are highly efficient for generating molecular diversity. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that could potentially utilize this compound as the acidic component.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, yielding a bis-amide. organic-chemistry.orgwikipedia.org

While direct experimental data on the use of this compound in these MCRs is limited in the available literature, its carboxylic acid functionality makes it a suitable candidate for the acid component in both reactions. The use of a substituted nicotinic acid like this would allow for the direct incorporation of the 2-bromo-6-methylpyridine (B113505) moiety into the final product, leading to highly functionalized and diverse molecular scaffolds in a single synthetic step. A notable example that showcases the potential of this approach is the use of 2-bromo-6-isocyanopyridine, a derivative of the target compound, in a four-component Ugi reaction for the synthesis of carfentanil, a potent opioid agonist. nih.gov

Development of Novel Molecular Probes and Ligands from this compound

The this compound scaffold is a valuable starting point for the development of novel molecular probes and ligands for various biological targets. The ability to introduce a wide range of functional groups through the derivatization of the bromine atom and the carboxylic acid moiety allows for the fine-tuning of the molecule's properties, such as its binding affinity, selectivity, and pharmacokinetic profile.

Synthesis of Kinase Inhibitors:

The pyridine core is a common feature in many kinase inhibitors, which are an important class of therapeutic agents, particularly in oncology. The derivatization of the this compound scaffold can lead to the synthesis of potent and selective kinase inhibitors. For example, pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from nicotinic acid precursors, have been identified as novel inhibitors of the epidermal growth factor receptor (EGFR) with L858R/T790M mutations. nih.gov

Development of Radiolabeled Ligands:

Radiolabeled ligands are essential tools in biomedical research and diagnostics, particularly for positron emission tomography (PET) imaging. The this compound framework can be used to synthesize precursors for radiolabeling. The bromine atom can be replaced with a radioactive isotope, or a functional group suitable for radiolabeling can be introduced through derivatization. For example, stannyl (B1234572) precursors derived from aryl bromides can be used for radioiodination. nih.gov

Fluorescent Probes:

Fluorescent probes are widely used to visualize and quantify biological molecules and processes. The this compound scaffold can be functionalized with fluorophores to create novel fluorescent sensors. For instance, boronic acid-containing fluorescent probes have been developed for the detection of monosaccharides. nih.gov Similar strategies could be employed to develop probes for other analytes by attaching appropriate recognition moieties to the derivatized this compound core.

Advanced Spectroscopic and Structural Elucidation Research of 2 Bromo 6 Methylnicotinic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-Bromo-6-methylnicotinic acid provides distinct signals for the protons of the methyl group and the pyridine (B92270) ring. The aromatic region typically displays two doublets corresponding to the protons at the C4 and C5 positions. The coupling constant between these two protons (³JHH) is characteristic of ortho-coupling in a pyridine ring. The methyl protons at the C6 position appear as a singlet in the upfield region of the spectrum.

In the ¹³C NMR spectrum, distinct resonances are observed for each of the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents—the bromine atom, the methyl group, and the carboxylic acid group. The carboxyl carbon is typically the most downfield signal. The carbon atoms directly attached to the electronegative bromine (C2) and nitrogen atoms are also significantly shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Data is predictive and may vary based on solvent and experimental conditions.

| Atom Number | Atom Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ¹H | 8.1 - 8.3 | d | ~8.0 |

| H5 | ¹H | 7.3 - 7.5 | d | ~8.0 |

| -CH₃ | ¹H | 2.5 - 2.7 | s | N/A |

| -COOH | ¹H | 12.0 - 14.0 | br s | N/A |

| C2 | ¹³C | 145 - 148 | s | N/A |

| C3 | ¹³C | 138 - 141 | s | N/A |

| C4 | ¹³C | 140 - 143 | d | N/A |

| C5 | ¹³C | 123 - 126 | d | N/A |

| C6 | ¹³C | 160 - 163 | s | N/A |

| -CH₃ | ¹³C | 23 - 26 | q | N/A |

| -COOH | ¹³C | 165 - 168 | s | N/A |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex NMR signals and confirming the molecular structure. sdsu.eduwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. wikipedia.org For this compound, a cross-peak between the signals of H4 and H5 would be observed, confirming their adjacent positions on the pyridine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). wikipedia.org It allows for the definitive assignment of the protonated carbons, linking the H4 signal to C4, H5 to C5, and the methyl proton signal to the methyl carbon. sdsu.edu

The methyl protons showing correlations to C6 and C5.

The H4 proton showing correlations to C2, C3, and C5.

The H5 proton showing correlations to C3, C4, and C6. These correlations allow for the assignment of the quaternary carbons (C2, C3, C6, and the carboxyl carbon) and confirm the substitution pattern on the pyridine ring. youtube.com

Mass Spectrometry (MS) Fragmentation Pattern Analysis for Mechanistic Insights

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. scienceready.com.au

For this compound (C₇H₆BrNO₂), the mass spectrum would exhibit a characteristic molecular ion peak cluster. Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺. whitman.edu

Common fragmentation pathways for carboxylic acids involve the loss of neutral fragments. libretexts.org Key fragmentation patterns for this compound would likely include:

Loss of a hydroxyl radical (-•OH): [M - 17]⁺

Loss of a carboxyl group (-•COOH): [M - 45]⁺, leading to a 2-bromo-6-methylpyridine (B113505) fragment. libretexts.org

Decarboxylation (loss of CO₂): [M - 44]⁺, although this is sometimes less common from the molecular ion directly.

Loss of a bromine atom (-•Br): [M - 79/81]⁺

Cleavage of the methyl group (-•CH₃): [M - 15]⁺

The relative abundance of these fragment ions helps to piece together the molecular structure and provides corroborating evidence for the proposed connectivity. youtube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Lost Fragment | Formula of Fragment Ion |

| 215 / 217 | 215 / 217 | None (Molecular Ion) | [C₇H₆BrNO₂]⁺ |

| 198 / 200 | 198 / 200 | •OH | [C₇H₅BrNO]⁺ |

| 170 / 172 | 170 / 172 | •COOH | [C₆H₆BrN]⁺ |

| 136 | 136 | •Br | [C₇H₆NO₂]⁺ |

| 200 / 202 | 200 / 202 | •CH₃ | [C₆H₃BrNO₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com These methods are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

For this compound, the spectra are dominated by vibrations from the carboxylic acid, the substituted pyridine ring, and the methyl group. A significant feature in the solid-state IR spectrum is the evidence of hydrogen bonding. Carboxylic acids typically form strong intermolecular hydrogen-bonded dimers, which has a profound effect on the vibrational frequencies of the O-H and C=O groups. nih.gov

O-H Stretch: In a hydrogen-bonded dimer, the O-H stretching vibration appears as a very broad and strong absorption band in the IR spectrum, typically in the range of 2500–3300 cm⁻¹.

C=O Stretch: The carbonyl stretching frequency is also sensitive to hydrogen bonding. For a dimeric carboxylic acid, the C=O stretch is typically observed at a lower wavenumber (around 1680–1710 cm⁻¹) compared to a free monomer.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring give rise to a series of sharp bands in the 1400–1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected at a low frequency, typically in the 500–650 cm⁻¹ range.

Raman spectroscopy provides complementary information, and due to different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. edinst.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Assignment |

| 2500 - 3300 | Strong, Broad | O-H stretch (in H-bonded dimer) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl) |

| 1680 - 1710 | Strong | C=O stretch (in H-bonded dimer) |

| 1550 - 1610 | Medium-Strong | C=C and C=N ring stretching |

| 1400 - 1450 | Medium | C-H bending (methyl) |

| ~1300 | Medium | C-O stretch coupled with O-H in-plane bend |

| ~900 | Strong, Broad | Out-of-plane O-H bend (dimer) |

| 500 - 650 | Medium | C-Br stretch |

X-ray Crystallography for Solid-State Conformational Analysis and Intermolecular Interactions

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate data on bond lengths, bond angles, and torsional angles of this compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Elucidation of Derivatives (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that interact differently with left- and right-circularly polarized light. mdpi.com this compound itself is an achiral molecule as it possesses a plane of symmetry and does not have any stereocenters. Therefore, it will not exhibit a CD or ORD spectrum. These techniques would only become applicable for the stereochemical elucidation of chiral derivatives of this compound, for instance, if a chiral center were introduced into a side chain attached to the molecule.

Computational and Theoretical Investigations of 2 Bromo 6 Methylnicotinic Acid

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for investigating the electronic properties and reactivity of molecules. dergipark.org.trdtic.mil These "first-principles" methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the molecule's ground-state geometry and electronic distribution without relying on empirical parameters. dtic.milopenaccesspub.org

For a molecule like 2-Bromo-6-methylnicotinic acid, a common approach involves geometry optimization using DFT with a hybrid functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with a basis set like 6-311+G(d,p). dergipark.org.tr This process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. Studies on related compounds, such as 6-methylnicotinic acid, have demonstrated that this level of theory yields geometric parameters that are in good agreement with experimental data obtained from X-ray diffraction. These calculations are crucial as the electronic properties are highly dependent on the molecular geometry. unram.ac.id The effect of the molecular structure on chemical reactivity is an area of significant interest, and quantum chemistry calculations are widely used to study reaction mechanisms and interpret experimental findings. openaccesspub.org

Molecular Orbital Analysis (HOMO-LUMO) and Electrostatic Potential Maps

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comscribd.com

HOMO : This orbital acts as the primary electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an electrophile. ossila.com

LUMO : This orbital is the primary electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a nucleophile. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. wuxibiology.com For this compound, the HOMO is expected to be distributed over the electron-rich pyridine (B92270) ring and carboxyl group, while the LUMO would likely have significant contributions from the carbon-bromine antibonding orbital, indicating the site for potential nucleophilic attack.

Table 1: Frontier Orbital Parameters and Their Chemical Significance

| Parameter | Definition | Chemical Implication |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means a better electron donor. ossila.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means a better electron acceptor. ossila.com |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap suggests high reactivity and low kinetic stability. A large gap suggests the opposite. |

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It is invaluable for identifying electrophilic and nucleophilic sites. In an MESP map:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack. For this compound, these regions are expected around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylic acid group.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites susceptible to nucleophilic attack. The hydrogen atom of the carboxyl group is expected to be a prominent positive region.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. By calculating the harmonic frequencies at the optimized geometry, a theoretical vibrational spectrum (FT-IR and Raman) can be generated. researchgate.netresearchgate.net

While there can be discrepancies between calculated and experimental frequencies due to the calculations being performed on a single molecule in the gaseous phase (neglecting intermolecular interactions) and the use of the harmonic approximation, these differences are often systematic. openaccesspub.org Therefore, the calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental spectra. researchgate.net This computational analysis allows for a detailed assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing insights into the UV-Visible absorption spectrum of the molecule. researchgate.net This helps in understanding the relationship between the electronic structure and the optical properties of this compound.

Table 2: Example of Theoretical vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 3750 | 3600 | 3580 |

| C=O stretch (Carboxylic acid) | 1815 | 1742 | 1735 |

| C=C/C=N ring stretch | 1620 | 1555 | 1560 |

Note: Data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.comscienomics.com

For this compound, an MD simulation would typically place the molecule in a box of explicit solvent molecules (e.g., water) and simulate its behavior over nanoseconds. nih.gov This can reveal:

Conformational Flexibility : The molecule is not rigid. The carboxylic acid group can rotate relative to the pyridine ring. MD simulations can map the energy landscape of this rotation and identify the most stable conformations in solution.

Solvation Structure : MD can show how solvent molecules arrange themselves around the solute, particularly through hydrogen bonding between water and the carboxylic acid group or the pyridine nitrogen.

Dynamical Stability : By calculating the Root Mean Square Deviation (RMSD) of the atomic positions over time, the stability of the molecule's conformation can be assessed. A stable system will show the RMSD reaching a plateau. mdpi.com The Root Mean Square Fluctuation (RMSF) can identify which parts of the molecule are most flexible. mdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States Involving this compound

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. youtube.com A key aspect of this is the location and characterization of the transition state , which is the highest energy point along the reaction coordinate.

For this compound, a likely reaction to study would be the nucleophilic aromatic substitution of the bromine atom. Computational methods can be used to:

Model the approach of a nucleophile to the pyridine ring.

Calculate the geometry and energy of the transition state structure.

Determine the activation energy (the energy barrier) for the reaction.

Analyze the vibrational frequencies of the transition state to confirm it is a true saddle point on the potential energy surface (characterized by one imaginary frequency). youtube.com

These studies provide fundamental insights into the reactivity of the C-Br bond and can predict how changing the nucleophile or reaction conditions might affect the reaction rate and outcome.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com The fundamental principle is that the structural properties of a molecule determine its activity.

A theoretical QSAR framework for designing novel derivatives of this compound would involve the following steps:

Data Set Compilation : A series of this compound derivatives with experimentally measured biological activity (e.g., enzyme inhibition) is required.

Descriptor Calculation : For each molecule in the series, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties. nih.govresearchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

Once a validated QSAR model is established, it can be used to predict the biological activity of new, yet-to-be-synthesized derivatives of this compound. This in silico screening allows chemists to prioritize the synthesis of compounds with the highest predicted activity, saving significant time and resources. researchgate.net

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Electron distribution, Reactivity |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area, Shape Indices | Size, Shape, Bulk |

| Lipophilic | LogP (octanol-water partition coefficient) | Hydrophobicity, Membrane permeability |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Intermolecular interactions |

Ligand-Target Docking Simulations for Interaction Prediction in Biochemical Research

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov It is a cornerstone of structure-based drug design.

In the context of this compound, docking simulations can be used to screen for potential protein targets or to understand its binding mode within a known receptor's active site. The process involves:

Preparation : Obtaining the 3D structures of the ligand (this compound) and the target protein (e.g., from the Protein Data Bank).

Conformational Sampling : The docking algorithm explores a vast number of possible binding poses of the flexible ligand within the receptor's binding site. researchgate.net

Scoring : Each pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. nih.gov

The results of a docking simulation provide valuable information, including:

Binding Affinity : A predicted binding energy that helps rank potential ligands.

Binding Pose : The specific 3D orientation of the ligand in the active site.

Key Interactions : Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, between the ligand and amino acid residues of the protein. mdpi.com

This information can explain the molecular basis of the compound's activity and guide the rational design of derivatives with improved binding affinity and selectivity. frontiersin.org

Table 4: Typical Output from a Ligand-Target Docking Simulation

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Ligand RMSD | Root Mean Square Deviation from a known binding pose (if available). | 1.2 Å |

| Interacting Residues | List of amino acids in the protein's active site that interact with the ligand. | Tyr85, Ser120, Phe250 |

| Interaction Types | Specific non-covalent bonds formed between the ligand and the receptor. | Hydrogen bond with Ser120, Pi-Pi stacking with Phe250 |

Emerging Research Trajectories and Future Prospects for 2 Bromo 6 Methylnicotinic Acid Research

Automation and High-Throughput Synthesis Methodologies

The synthesis of complex molecules like 2-Bromo-6-methylnicotinic acid and its derivatives is increasingly benefiting from the integration of automation and high-throughput experimentation (HTE). These methodologies are moving beyond traditional batch chemistry to offer enhanced speed, efficiency, and scalability.

A key development is the adoption of automated continuous flow reactors . nih.govbeilstein-journals.org These systems, often based on microfluidic chips, enable precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov For the synthesis of pyridine (B92270) derivatives, flow chemistry offers significant advantages, including improved heat transfer, rapid reagent mixing, and the ability to safely handle reactive intermediates. nih.govdrugdiscoverytrends.com The Bohlmann–Rahtz pyridine synthesis, for example, has been successfully adapted to continuous flow processing, allowing for the one-step synthesis of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.org This approach could be tailored for the streamlined production of the this compound core structure.

Furthermore, automated flow systems facilitate multi-step syntheses in a single, uninterrupted sequence. nih.gov This is particularly advantageous for creating libraries of derivatives from a parent molecule like this compound. By integrating automated reagent injectors, diverse functional groups can be introduced at the carboxylic acid or bromo positions, generating a wide array of compounds for biological screening or materials testing with minimal manual intervention. drugdiscoverytrends.com

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis | Key Advantage of Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours nih.gov | Significant acceleration of synthesis |

| Scale-up | Complex, requires re-optimization | Linear, by extending run time nih.gov | Facile and predictable scalability |

| Safety | Handling of unstable intermediates | On-demand generation and consumption drugdiscoverytrends.com | Enhanced safety profile |

| Process Control | Limited precision | High precision over temperature, pressure, mixing nih.gov | Improved reaction consistency and yield |

| Library Synthesis | Sequential, labor-intensive | Parallel or sequential automated runs drugdiscoverytrends.com | Rapid generation of chemical diversity |

This table provides an illustrative comparison of traditional and automated flow synthesis methodologies applicable to the production of functionalized pyridine derivatives.

Photocatalytic and Electrocatalytic Transformations

Recent advances in photocatalysis and electrocatalysis offer green and highly selective methods for the functionalization of heterocyclic compounds, presenting exciting new avenues for modifying this compound.

Photocatalysis , utilizing visible light as a cheap and abundant energy source, has emerged as a powerful tool for C-H bond functionalization. beilstein-journals.orgrsc.org For pyridine scaffolds, this approach can generate highly reactive pyridinyl radicals from pyridinium ions, enabling novel bond formations that are distinct from classical methods like the Minisci reaction. unibo.itnih.gov This strategy could be applied to this compound to achieve regioselective functionalization at the C-4 or C-5 positions of the pyridine ring, which are typically difficult to access. Dual catalytic systems that merge transition-metal C-H activation with photoredox catalysis further expand the scope of these transformations, allowing for complex modifications under mild conditions. beilstein-journals.orgnih.gov

Electrocatalysis provides an alternative sustainable pathway for synthesis, using electricity to drive chemical reactions and avoiding the need for harsh chemical oxidants or reductants. rsc.orgresearchgate.net Electrochemical methods have been developed for the regiodivergent C-H carboxylation of pyridines, where the choice of the electrochemical cell setup can selectively direct carboxylation to different positions on the ring. nih.gov This technology could be used to synthesize the nicotinic acid core itself from a simpler methylpyridine precursor. Additionally, electrosynthesis has been employed to create pyridine carboxamides from pyridine carbohydrazides, demonstrating a clean method to derivatize the carboxylic acid group of this compound. rsc.orgresearchgate.net

| Transformation Type | Catalytic Method | Potential Application to this compound | Reference |

| C-H Functionalization | Visible-Light Photocatalysis | Introduction of alkyl or aryl groups at the C-4 or C-5 position. | unibo.itnih.gov |

| C-H Carboxylation | Electrocatalysis | Synthesis of the nicotinic acid core from 2-bromo-6-methylpyridine (B113505). | nih.gov |

| Amide Formation | Electrocatalysis | Derivatization of the carboxylic acid group to form amides. | rsc.orgresearchgate.net |

| Arylation | Dual Photoredox/Metal Catalysis | Cross-coupling reactions at C-H positions. | nih.gov |

This table outlines potential modern catalytic transformations applicable to the this compound scaffold.

Biocatalytic Approaches for Functionalization

The use of enzymes, or biocatalysis, in organic synthesis is gaining significant traction due to its high selectivity, mild reaction conditions, and environmentally friendly nature. For a molecule like this compound, biocatalysis offers promising routes for both its synthesis and subsequent functionalization.

The industrial production of nicotinic acid is increasingly shifting towards biocatalytic processes. frontiersin.org Enzymes such as nitrilases and nitrile hydratases, found in microorganisms like Rhodococcus rhodochrous, can efficiently convert 3-cyanopyridine (B1664610) into nicotinic acid. frontiersin.orgmdpi.com This enzymatic pathway avoids the harsh conditions and toxic byproducts associated with traditional chemical oxidation methods. frontiersin.org A similar biocatalytic approach could be envisioned starting from 2-bromo-6-methyl-3-cyanopyridine to produce the target molecule.

Furthermore, enzymatic halogenation presents a highly regioselective method for introducing the bromine atom. Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze electrophilic halogenation on a wide range of aromatic substrates. nih.gov While challenges remain in controlling their substrate scope, protein engineering and directed evolution techniques are being used to tailor these enzymes for specific synthetic targets. An engineered halogenase could potentially be developed to selectively brominate 6-methylnicotinic acid at the 2-position, providing a green alternative to conventional bromination reactions that often require harsh conditions. chempanda.com

Advanced Materials Science Applications Utilizing Halogenated Pyridine Scaffolds

The unique electronic and structural properties of halogenated pyridine scaffolds make them attractive building blocks for advanced functional materials. The presence of the electronegative bromine atom and the nitrogen heteroatom in this compound can significantly influence molecular packing, energy levels, and intermolecular interactions, making it a candidate for applications in organic electronics and porous materials.

Halogenated organic compounds are increasingly being investigated as organic semiconductors . researchgate.net The introduction of halogens can lower the energy levels of the material's frontier molecular orbitals (LUMO and HOMO), which is beneficial for creating n-type (electron-transporting) materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The this compound moiety could be incorporated into larger conjugated systems, where its properties could be fine-tuned to optimize performance in such electronic devices.

Additionally, pyridine carboxylic acids are widely used as linkers in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.net The structure of the organic linker dictates the pore size, shape, and chemical functionality of the resulting framework. The bromine and methyl substituents on the this compound linker could be used to engineer the MOF's properties, for instance, by creating specific binding sites for guest molecules or by serving as a reactive handle for post-synthetic modification.

Integration with Artificial Intelligence and Machine Learning for Synthetic Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating both the design of synthetic routes and the prediction of molecular properties. These computational tools are particularly valuable for navigating the vast chemical space associated with functionalized molecules like this compound.

Beyond synthesis, ML models are being developed to predict a wide range of molecular properties . cmu.edu By training on datasets of compounds with known characteristics, these models can forecast properties for new, untested molecules. For pyridine and quinoline derivatives, ML has been used to predict properties like corrosion inhibition efficiency. researchgate.netresearchgate.net For this compound, ML models could be employed to predict its reactivity in various cross-coupling reactions, its potential biological activity, or its optoelectronic properties if incorporated into a larger material. This predictive capability allows researchers to prioritize the synthesis of derivatives with the highest likelihood of possessing desired characteristics, making the discovery process more efficient and targeted. youtube.com

| AI/ML Application | Specific Task for this compound | Potential Impact | Reference |

| Synthetic Route Design | Propose and rank novel synthesis pathways. | Reduces development time; identifies more efficient routes. | pharmafeatures.comnih.gov |

| Reaction Yield Prediction | Forecast the yield of derivatization reactions. | Optimizes reaction conditions and resource allocation. | chemrxiv.org |

| Reactivity Prediction | Predict the outcome of cross-coupling at the C-Br bond. | Guides experimental design and choice of catalysts. | cmu.edu |

| Property Prediction | Estimate biological activity or material properties of derivatives. | Prioritizes synthesis of high-potential compounds. | researchgate.netresearchgate.net |

This table illustrates the application of AI and Machine Learning tools in the research and development of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-6-methylnicotinic acid, and how do reaction conditions influence yield?

- Methodology : Base-mediated hydrolysis of esters or nitriles (e.g., methyl 2-bromo-6-methylisonicotinate) under reflux with NaOH (10% w/v) is a common approach. Reaction time (6–12 hours) and temperature (80–100°C) must be optimized to avoid decomposition of the bromine substituent. Purification via recrystallization (water or ethanol/water mixtures) is recommended for high-purity yields (>85%) .

- Critical Parameters : Monitor pH during hydrolysis to prevent dehalogenation. Use TLC (silica gel, ethyl acetate/hexane 3:7) to track reaction progress.

Q. How can spectroscopic techniques (NMR, MS) distinguish this compound from positional isomers?

- NMR Analysis :

- ¹H NMR : Look for a singlet integrating to 3H (methyl group at C6) and deshielded aromatic protons (C4 and C5) due to electron-withdrawing carboxyl and bromine groups.

- ¹³C NMR : The carboxyl carbon appears at ~170 ppm, while the methyl group resonates at ~20 ppm. Bromine induces significant upfield/downfield shifts in adjacent carbons .

Q. What are the key reactivity trends of this compound in cross-coupling reactions?

- The bromine at C2 participates in Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the C6 methyl group may reduce reaction efficiency. Pre-activation with Pd(OAc)₂/XPhos in THF at 60°C improves coupling yields .

Advanced Research Questions

Q. How to resolve contradictions in reported melting points or spectral data for this compound derivatives?

- Root Causes : Polymorphism, residual solvents, or impurities from incomplete purification.

- Strategies :

- Perform DSC/TGA to confirm thermal stability and polymorphism.

- Compare HPLC retention times (C18 column, 0.1% TFA in H₂O/MeCN gradient) with reference standards .

- Replicate synthesis under inert atmospheres to exclude oxidative byproducts .

Q. What computational methods (DFT, MD) predict regioselectivity in functionalization of this compound?

- Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electron density maps. The carboxyl group at C3 directs electrophilic substitution to C5, while bromine at C2 deactivates C4. Molecular dynamics simulations (NAMD) can assess steric effects of the C6 methyl group on reaction trajectories .

Q. How does the C6 methyl group influence crystal packing and solubility?

- Crystallography : Single-crystal XRD reveals intermolecular H-bonding between carboxyl groups (O–H···O=C) and π-stacking of the pyridine ring. The methyl group disrupts planar packing, reducing solubility in polar solvents (water solubility: <0.1 mg/mL at 25°C) .

- Solubility Enhancement : Co-crystallization with nicotinamide or use of DMSO/water co-solvents improves dissolution for biological assays .

Q. What strategies mitigate dehalogenation during storage or reaction conditions?

- Storage : Store at 0–4°C in amber vials under argon to prevent UV-induced or thermal degradation.

- Reaction Design : Avoid strong bases (e.g., KOtBu) in polar aprotic solvents (DMF, DMSO). Use Pd catalysts with low electrophilicity (e.g., Pd(PPh₃)₄) to minimize β-hydride elimination .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data in studies using this compound as a kinase inhibitor precursor?

- Variables to Reconcile :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.